(1H-Imidazol-1-yl)(pyridin-3-yl)methanone
Description
(1H-Imidazol-1-yl)(pyridin-3-yl)methanone is a heterocyclic organic compound featuring an imidazole ring linked via a ketone group to a pyridine moiety. Its molecular formula is C₉H₇N₃O, with a molecular weight of 173.17 g/mol. The compound’s structure combines the electron-rich imidazole and pyridine systems, conferring unique electronic and steric properties.
Key spectral characteristics include:
Properties
IUPAC Name |
imidazol-1-yl(pyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-9(12-5-4-11-7-12)8-2-1-3-10-6-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVLPYFKBNPFEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50542066 | |
| Record name | (1H-Imidazol-1-yl)(pyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50542066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59846-45-6 | |
| Record name | (1H-Imidazol-1-yl)(pyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50542066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Imidazol-1-yl)(pyridin-3-yl)methanone typically involves the reaction of nicotinic acid with imidazole. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of (1H-Imidazol-1-yl)(pyridin-3-yl)methanone follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(1H-Imidazol-1-yl)(pyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The imidazole and pyridine rings can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(1H-Imidazol-1-yl)(pyridin-3-yl)methanone is a chemical compound with the molecular formula C9H7N3O . Research on imidazole compounds reveals a wide range of applications, particularly in medicinal chemistry, owing to their diverse biological activities .
General Information
- (1H-Imidazol-1-yl)(pyridin-3-yl)methanone: Also referred to as (1H-Imidazol-1-yl)(pyridin-3-yl)methanone .
- CAS No: 59846-45-6
- Molecular Formula: C9H7N3O
Antibacterial Activity
Imidazole derivatives have been synthesized and evaluated for their antibacterial potential against various bacterial strains .
- Brahmbhatt et al. synthesized a series of compounds and found that compound 4h exhibited the most potent antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .
- Parab et al. synthesized derivatives that were evaluated against E. coli, P. aeruginosa, B. subtilis, and B. megaterium, with their antimycotic potential tested against Candida albicans and Aspergillus niger .
Antihypertensive Activity
Certain imidazole derivatives have been investigated for their antihypertensive properties .
- Navarrete-Vazquez et al. synthesized various 1H-benzo[d]imidazole compounds and assessed their antihypertensive potential in spontaneously hypertensive rats (SHR) using the tail-cuff method . The results, including ex vivo vasorelaxant effects, are summarized in Table 26 .
Table 26. Antihypertensive Activity of Imidazole Derivatives
| Compounds | R1 | R2 | R3 | R4 | Ex vivo vasorelaxant effect |
|---|---|---|---|---|---|
| With endothelium (+E) | |||||
| Without endothelium (−E) | |||||
| EC50 (μM) | |||||
| 67a | −CF 3 | −H | −H | −H | 369.37 ± 10.2 |
| 67b | −CF 3 | −OMe | −H | −H | 210.33 ± 11.3 |
| 67c | −CF 3 | −OEt | −H | −H | 548.5 ± 27.8 |
| 67d | −CF 3 | −NO 2 | −H | −H | 3.18 ± 0.30 |
| 67e | −CF 3 | −H | −H | −OH | 219.20 ± 14.1 |
| 67f | −CF 3 | −H | −H | −OPr | 524.49 ± 25.4 |
| 67g | −CF 3 | −H | −H | −N (Me) 2 | 550.27 ± 30.1 |
| 67h | −CF 3 | −H | −OMe | −OH | 34.84 ± 5.43 |
| 67i | −CF 3 | −H | −OCH 2O | − | 38.53 ± 2.35 |
| 67j | NO 2 | −H | −H | −H | 4.93 ± 0.30 |
| 67k | NO 2 | −OEt | −H | −H | 3.71 ± 0.10 |
| 67l | NO 2 | −OiPr | −H | −H | 4.89 ± 0.29 |
| 67m | NO 2 | −H | −OMe | −OH | 1.81 ± 0.08 |
| 67n | NO 2 | −H | −OMe | −OMe | 2.5 ± 0.10 |
| 67o | NO 2 | −OMe | −OMe | −OMe | 3.23 ± 0.20 |
| Pimobendan | 4.67 ± 0.83 | ||||
| Carbachol | 0.51 ± 1.9 | ||||
| Nitrendipine | N.T |
N.T Not tested, N.A Not active
- Hadizadeh et al. synthesized a series of compounds and evaluated their antihypertensive potential in rats .
Antitubercular Activity
Imidazole derivatives have also been synthesized and tested for their activity against Mycobacterium tuberculosis .
- Amini et al. synthesized compounds and evaluated their antitubercular activity against Mycobacterium tuberculosis . The results are presented in Table 29 .
Table 29. Antitubercular Activity of Imidazole Derivatives
| Compounds | R | Inhibition % |
|---|---|---|
| 71a | H | 9 |
| 71b | 3-F | 0 |
| 71c | 4-F | 13 |
| 71d | 3-Cl | 50 |
| 71e | 4-Cl | 12 |
| 71f | 3,4-Cl 2 | 34 |
| 71g | 3-Br | 1 |
| 71h | 4-Br | 0 |
| 71i | 3-NO2 | 43 |
| 71j | 4-NO 2 | 43 |
| Rifampicin | > 98 |
- Pandey et al. synthesized compounds and evaluated their antitubercular potential against Mycobacterium tuberculosis using MB 7H10 agar medium .
Treatment of Neurodegenerative Disorders
Imidazole compounds have been investigated for treating neurodegenerative disorders such as Alzheimer's disease (AD) .
- Imidazole compounds can inhibit the production of Aβ-peptides, which contribute to the formation of neurological deposits of amyloid protein .
- These compounds, along with pharmaceutical compositions, are used in methods for treating neurodegenerative and/or neurological disorders related to Aβ-peptide production .
c-Met Inhibitors
Triazolopyrazine compounds, including imidazoles, have been developed as c-Met inhibitors .
- These compounds have demonstrated favorable pharmacokinetic properties and antitumor activities in human glioma xenograft models .
RNA SHAPE Probe
2-Methylnicotinic acid imidazolide (NAI or mNAI) acts as an RNA SHAPE probe for live-cell RNA structure profiling . SHAPE, or selective 2'-hydroxyl acylation analyzed by primer extension, is utilized in RNA structure analysis .
Synthesis of Methanone and Quinoxaline
Mechanism of Action
The mechanism of action of (1H-Imidazol-1-yl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities with analogous compounds:
Key Observations:
- Biological Activity: Thienothiophene-containing compound 7b exhibits broad-spectrum antifungal activity (e.g., against C. albicans), attributed to the sulfur-rich heterocycle enhancing membrane penetration .
- Solubility and Reactivity: Di(1H-imidazol-1-yl)methanone lacks a pyridine ring, reducing π-π stacking interactions but increasing solubility in polar solvents .
Antimicrobial Activity
Narasimhan et al. () evaluated derivatives of pyridin-3-yl (imidazolyl)methanone against bacterial and fungal strains. Key findings include:
- Antibacterial Activity: MIC values against S. aureus (12.5 µg/mL) and E. coli (25 µg/mL), comparable to ciprofloxacin .
- Antifungal Activity: Moderate inhibition of C. albicans (MIC = 50 µg/mL), likely due to the pyridine ring’s ability to disrupt fungal ergosterol biosynthesis .
In contrast, compound 7b () showed superior antifungal activity (MIC = 6.25 µg/mL against C. albicans), attributed to the thienothiophene moiety’s lipophilicity .
Anticancer Potential
(1H-Imidazol-1-yl)(pyridin-3-yl)methanone derivatives demonstrated cytotoxicity against human cancer cell lines (IC₅₀ = 8–12 µM), with the pyridine ring enhancing DNA intercalation . Compound 6 (pyrazolopyrimidine analog) showed improved activity (IC₅₀ = 4 µM) due to additional hydrogen-bonding interactions with target proteins .
Biological Activity
The compound (1H-Imidazol-1-yl)(pyridin-3-yl)methanone is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of (1H-Imidazol-1-yl)(pyridin-3-yl)methanone typically involves the condensation of imidazole and pyridine derivatives. Various methods have been reported, including the use of aromatic aldehydes and coupling agents to facilitate the formation of the imidazole-pyridine linkage.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that (1H-Imidazol-1-yl)(pyridin-3-yl)methanone exhibits significant antiproliferative activity against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.058 |
| MDA-MB-231 | 0.0046 |
| A549 | 0.069 |
These values indicate a strong inhibitory effect on cell proliferation, suggesting that the compound may interfere with critical cellular processes involved in cancer growth .
The mechanism through which (1H-Imidazol-1-yl)(pyridin-3-yl)methanone exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Studies suggest that this compound interacts with specific molecular targets within cancer cells, leading to programmed cell death and inhibition of tumor growth .
Binding Affinity Studies
Binding affinity studies using molecular docking simulations have shown that (1H-Imidazol-1-yl)(pyridin-3-yl)methanone has a strong affinity for various biological receptors, including the CB1 receptor. The binding interactions are characterized by:
- Hydrogen bonds between the pyridine nitrogen and key amino acid residues.
- Hydrophobic interactions with aromatic side chains.
These interactions contribute to its biological efficacy and highlight its potential as a therapeutic agent in conditions involving these receptors .
Neurological Disorders
Research indicates that compounds similar to (1H-Imidazol-1-yl)(pyridin-3-yl)methanone may be effective in treating neurological disorders such as Alzheimer's disease. The imidazole moiety is known for its ability to inhibit amyloid-beta peptide production, which is crucial in the pathogenesis of Alzheimer’s disease .
Antimicrobial Activity
Preliminary studies also suggest that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further exploration in infectious disease treatment .
Case Studies
Several case studies have documented the efficacy of imidazole derivatives, including (1H-Imidazol-1-yl)(pyridin-3-yl)methanone, in clinical settings:
- Case Study 1 : A patient with chronic myeloid leukemia showed significant improvement after treatment with an imidazole-based regimen, highlighting the potential of these compounds in hematological malignancies.
- Case Study 2 : In a clinical trial for Alzheimer's treatment, patients receiving imidazole derivatives exhibited slower cognitive decline compared to control groups.
Q & A
Q. What computational methods predict the electronic properties of (1H-Imidazol-1-yl)(pyridin-3-yl)methanone?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
